molecular formula C21H19NO B1581233 4-Di-p-tolylamino-benzaldehyde CAS No. 42906-19-4

4-Di-p-tolylamino-benzaldehyde

Cat. No. B1581233
CAS RN: 42906-19-4
M. Wt: 301.4 g/mol
InChI Key: XCGLXUJEPIVZJM-UHFFFAOYSA-N
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Description

4-Di-p-tolylamino-benzaldehyde is a solid chemical substance with a molecular formula of C21H19NO and a molecular weight of 301.39 . and is light yellow to yellow-green in color .


Synthesis Analysis

While specific synthesis methods for 4-Di-p-tolylamino-benzaldehyde were not found in the search results, it is mentioned that it can be used to synthesize organic chemicals . It can also act as a catalyst for chemical reactions and as an intermediate for pharmaceutical and agrochemical products .


Molecular Structure Analysis

The molecular structure of 4-Di-p-tolylamino-benzaldehyde consists of 21 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact mass is 301.146667 .


Physical And Chemical Properties Analysis

4-Di-p-tolylamino-benzaldehyde has a melting point of 109 °C and a boiling point of 470.5 ± 45.0 °C . Its density is 1.138 ± 0.06 g/cm3 . It is soluble in hot acetonitrile .

Scientific Research Applications

Aggregation-Induced Emission (AIE)

This compound is used in the synthesis of molecules that exhibit aggregation-induced emission . This is a phenomenon where certain compounds are non-emissive in solution but become highly luminescent when aggregated. This property is particularly useful in the development of new fluorescent materials with high thermal stability .

Organic Synthesis

4-Di-p-tolylamino-benzaldehyde: is involved in organic synthesis processes, such as Knoevenagel condensation, which is a method used to form carbon-carbon bonds in the production of various organic compounds .

Photophysical Property Tuning

The compound is utilized to tune photophysical properties via positional isomerization. This involves changing the position of functional groups within a molecule to alter its physical properties, which is crucial in the design of materials for optoelectronics .

Solid Fluorescence Materials

Due to its solid state at room temperature and high purity, it serves as a key component in creating solid fluorescence materials, which are essential in various applications such as bioimaging and sensors .

Catalyst for Chemical Reactions

It can act as a catalyst, speeding up chemical reactions without being consumed in the process. This makes it valuable in research settings where precise control over reaction rates is necessary .

Intermediate for Pharmaceuticals and Agrochemicals

This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, playing a critical role in the development of new drugs and agricultural products .

Safety and Hazards

4-Di-p-tolylamino-benzaldehyde should be stored under inert gas conditions at room temperature . It is slightly toxic and can cause irritation to eyes, respiratory system, and skin .

properties

IUPAC Name

4-(4-methyl-N-(4-methylphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-16-3-9-19(10-4-16)22(20-11-5-17(2)6-12-20)21-13-7-18(15-23)8-14-21/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGLXUJEPIVZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068432
Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Di-p-tolylamino-benzaldehyde

CAS RN

42906-19-4
Record name 4-[Bis(4-methylphenyl)amino]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42906-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(bis(4-methylphenyl)amino)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
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Record name Benzaldehyde, 4-[bis(4-methylphenyl)amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[bis(p-tolyl)amino]benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of the cationic fluorescent probe derived from 4-Di-p-tolylamino-benzaldehyde enable selective detection of sodium dodecyl sulfate (SDS)?

A1: The cationic fluorescent probe is formed by reacting 4-Di-p-tolylamino-benzaldehyde with 3-ethylbenzothiazolium iodide []. This results in a molecule with a positively charged region and a hydrophobic region. Upon interaction with SDS, an anionic surfactant, electrostatic attraction and hydrophobic interactions drive the self-assembly of the probe and SDS into banded structures []. This assembly induces a change in the fluorescence properties of the probe, specifically an increase in red fluorescence, enabling the detection of SDS.

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